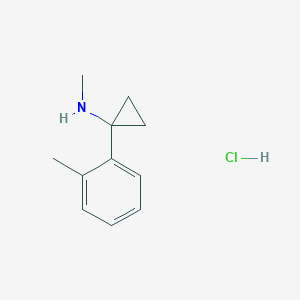

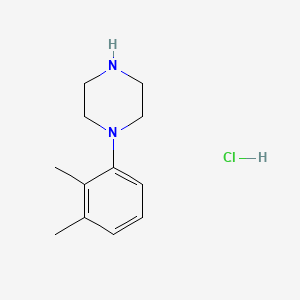

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000016745952 .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-(o-tolyl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.71 . It is a powder at room temperature .Scientific Research Applications

Chemical Reactions and Synthesis

Dehydrochlorination of Chloroform : N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride reacts with chloroform, resulting in amine hydrochloride and dichlorocarbene, a reactive intermediate in organic chemistry. This reaction is significant for understanding chemical interactions involving cyclopropanes and chloroforms (Lazareva & Lazarev, 2011).

Ring-Opening Reactions : The compound is involved in Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process has applications in enantioselective synthesis, particularly for serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Pharmaceuticals and Bioactive Compounds

Synthesis of Corticotrophin-Releasing Factor Antagonists : This compound plays a role in synthesizing corticotrophin-releasing factor (CRF) receptor antagonists, which have potential applications in treating stress-related disorders (Gully et al., 2002).

Development of Analgesic Agents : N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride is a precursor in the synthesis of nonnarcotic analgesic agents, like 1-aryl-3-azabicyclo[3.1.0]hexanes, offering alternatives to opioid painkillers (Epstein et al., 1981).

Application in Material Science and Catalysis

Cyclopropenone Oximes Synthesis : The compound assists in the preparation of cyclopropenone oximes, which have potential applications in material science and as intermediates in organic synthesis (Yoshida et al., 1988).

Palladium-Catalyzed C–N Bond Formation : It's used in the synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation, demonstrating its relevance in advanced synthetic chemistry and catalysis (Cui & Loeppky, 2001).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Future Directions

properties

IUPAC Name |

N-methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZKYMUXLRJCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)

![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)

![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)